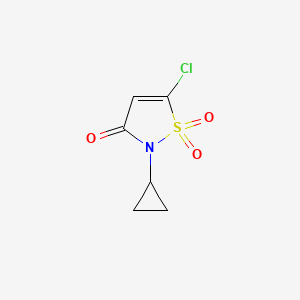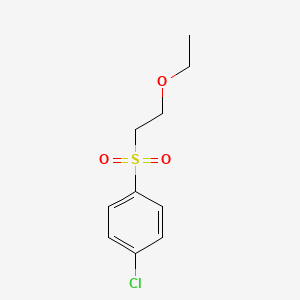
1-Chloro-4-(2-ethoxyethanesulfonyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” is a chemical compound with the molecular formula C10H13ClO3S . It contains a total of 28 bonds, including 15 non-H bonds, 8 multiple bonds, 5 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 aliphatic ether, and 1 sulfone .
Synthesis Analysis
The synthesis of “1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” could potentially involve electrophilic aromatic substitution reactions . These reactions are characterized by the attack of an electrophile at a carbon atom to form a cationic intermediate . The aromatic ring is then regenerated from this cationic intermediate by loss of a proton from the sp3-hybridized carbon .
Molecular Structure Analysis
The molecular structure of “1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” consists of 13 Hydrogen atoms, 10 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom, making a total of 28 atoms . The molecule contains a six-membered aromatic ring, an aliphatic ether, and a sulfone .
Chemical Reactions Analysis
The chemical reactions of “1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” could involve nucleophilic aromatic substitution reactions . These reactions are characterized by the attack of a nucleophile on one of the aromatic-ring carbons, followed by the loss of a halide anion from the negatively charged intermediate .
Applications De Recherche Scientifique
Proton Exchange Membranes
Kazuya Matsumoto, Tomoya Higashihara, and M. Ueda (2009) developed new locally and densely sulfonated poly(ether sulfone)s for fuel cell applications. This research involved the nucleophilic substitution of 4,4′-dichlorodiphenylsulfone with specific compounds and subsequent sulfonation, showcasing an application in creating efficient proton conduction membranes for fuel cells. This study emphasizes the chemical's role in enhancing the performance of proton exchange membranes by contributing to the formation of well-defined phase-separated structures (Matsumoto, Higashihara, & Ueda, 2009).
Catalytic Reactions
In another study, Jie Yan, Hong Wang, Zhenping Yang, and Yan He (2009) reported an efficient catalytic method for sulfonyloxylactonization of alkenoic acids. They used (diacetoxyiodo)benzene as a recyclable catalyst in combination with m-chloroperbenzoic acid and sulfonic acid, highlighting the compound's utility in synthesizing sulfonyloxylactones. This research demonstrates the compound's application in catalyzing reactions that form valuable chemical structures with potential industrial applications (Yan, Wang, Yang, & He, 2009).
Synthesis of Polyfunctionally Substituted Pyridine
Y. M. Elkholy, F. Abu-Shanab, and A. W. Erian (2000) explored the preparation of 1-Benzoyl-1-phenylsulfone-2-ethoxyethene for the synthesis of pyridinethiones, leading to various heterocyclic ring systems. This study indicates the chemical's role in facilitating the synthesis of complex organic compounds, which could have further implications in pharmaceuticals and materials science (Elkholy, Abu-Shanab, & Erian, 2000).
Efficient Synthesis of Sulfonyl Chlorides
Dong-Wook Kim, Y. Ko, and S. H. Kim (1992) presented a method for synthesizing several benzenesulfonyl and arylmethanesulfonyl chlorides with excellent yields. This method involves the aqueous chlorination of aryl (or benzyl) methoxymethyl sulfides, showcasing the chemical's utility in the efficient preparation of sulfonyl chlorides, crucial intermediates in various chemical syntheses (Kim, Ko, & Kim, 1992).
Mécanisme D'action
The mechanism of action for “1-Chloro-4-(2-ethoxyethanesulfonyl)benzene” could involve electrophilic aromatic substitution reactions . In these reactions, an electrophilic substituting agent attacks the aromatic ring to form a cationic intermediate, which then loses a proton to regenerate the aromatic ring .
Propriétés
IUPAC Name |
1-chloro-4-(2-ethoxyethylsulfonyl)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3S/c1-2-14-7-8-15(12,13)10-5-3-9(11)4-6-10/h3-6H,2,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOSJMQKLSXMFJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCS(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

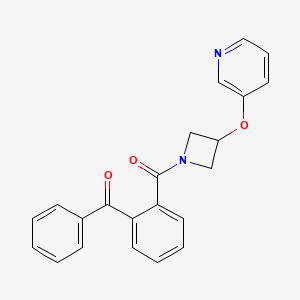
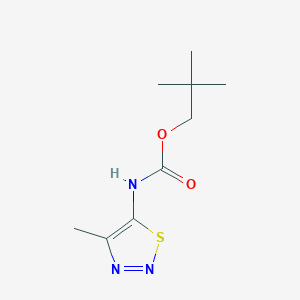
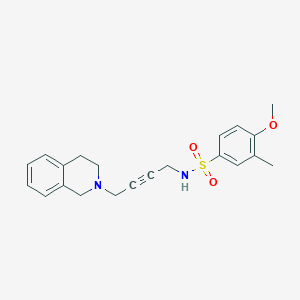
![2-[4-chloro(phenylsulfonyl)anilino]-N-phenylacetamide](/img/structure/B2743776.png)
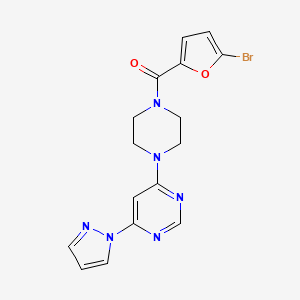
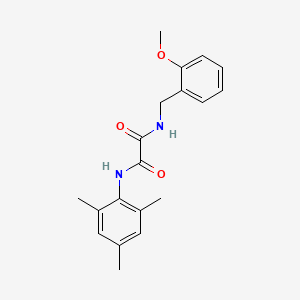
![N-[3-(azepane-1-sulfonyl)phenyl]furan-2-carboxamide](/img/structure/B2743782.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-{4-[(pyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B2743783.png)
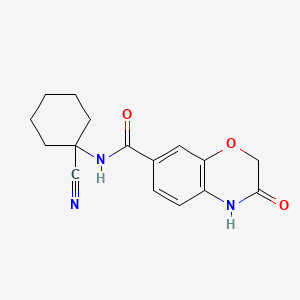
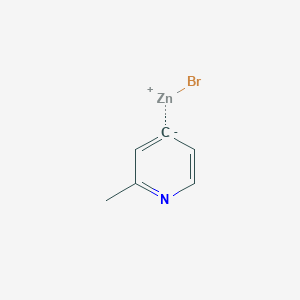
![2-[6-(4-Prop-2-ynylpiperazin-1-yl)pyrazin-2-yl]oxyethanol](/img/structure/B2743789.png)
![(E)-N-[(2-chloro-1-methyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B2743790.png)

